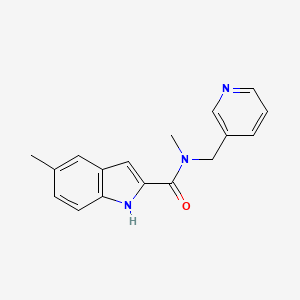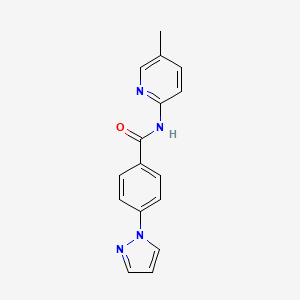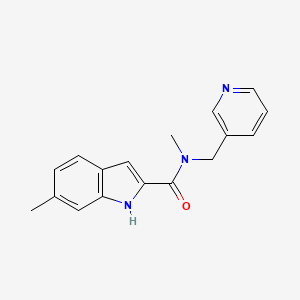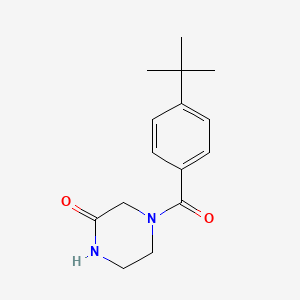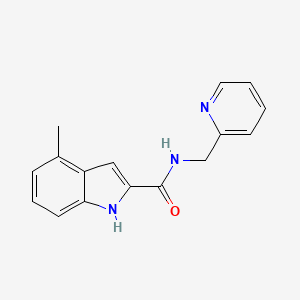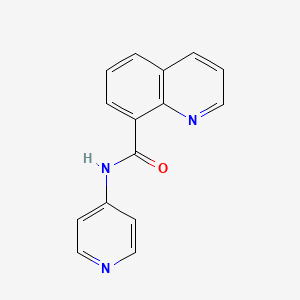
N-pyridin-4-ylquinoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-pyridin-4-ylquinoline-8-carboxamide is a chemical compound that has been widely studied in scientific research for its potential applications in various fields. This compound is commonly referred to as PQA and has been found to exhibit several interesting properties that make it a promising candidate for use in various laboratory experiments.
Mechanism of Action
The exact mechanism of action of PQA is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes that are involved in cancer cell growth. PQA has also been shown to induce apoptosis, which is programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
PQA has been found to exhibit several biochemical and physiological effects. Studies have shown that PQA can induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. PQA has also been found to inhibit the activity of certain enzymes that are involved in DNA replication, which can prevent cancer cell growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of using PQA in laboratory experiments is its ability to selectively target cancer cells. This can make it a promising candidate for the development of new cancer treatments. However, one limitation of using PQA is that it can be toxic to normal cells at high concentrations.
Future Directions
There are several future directions for research on PQA. One potential direction is to further investigate its anti-cancer properties and develop new cancer treatments based on PQA. Another potential direction is to explore its potential applications in other fields, such as materials science and environmental science. Additionally, further studies are needed to fully understand the mechanism of action of PQA and its potential side effects.
Synthesis Methods
The synthesis of PQA can be achieved through several methods, including the reaction of 4-chloropyridine with 8-aminoquinoline in the presence of a base. Another method involves the reaction of 4-pyridylboronic acid with 8-chloroquinoline in the presence of a palladium catalyst.
Scientific Research Applications
PQA has been extensively studied for its potential applications in scientific research. One of the most promising applications of PQA is in the field of cancer research. Studies have shown that PQA has anti-cancer properties and can inhibit the growth of cancer cells. Other potential applications of PQA include its use as a fluorescent probe for detecting metal ions, as well as its use in the development of new drugs.
properties
IUPAC Name |
N-pyridin-4-ylquinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-15(18-12-6-9-16-10-7-12)13-5-1-3-11-4-2-8-17-14(11)13/h1-10H,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXTVQPHFFWHSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)NC3=CC=NC=C3)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyridin-4-ylquinoline-8-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[(4-methylphenyl)methyl]pyrimidin-2-amine](/img/structure/B7470919.png)
![4-[4-(Dimethylamino)benzoyl]piperazin-2-one](/img/structure/B7470923.png)
![3-propylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470926.png)
![3-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470927.png)
![3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470949.png)
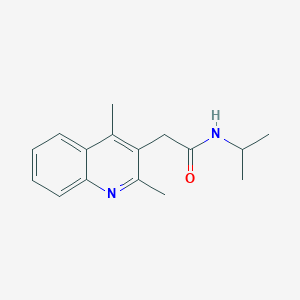
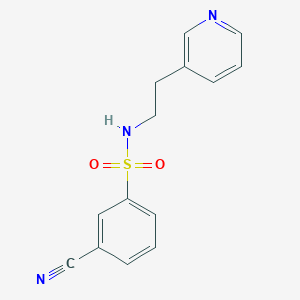
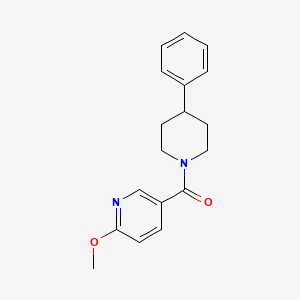
![3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one](/img/structure/B7470977.png)
